molecular formula C7H4N2O2S B029876 6-Nitrobenzothiazole CAS No. 2942-06-5

6-Nitrobenzothiazole

Cat. No. B029876
CAS RN: 2942-06-5
M. Wt: 180.19 g/mol
InChI Key: QLUFBCVWKTWKBF-UHFFFAOYSA-N
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Patent
US06303643B1

Procedure details

To a 30 mL solution of 1:1 mixture of HNO3—H2SO4 was added benzothiazole (7.0 mL, 53 mmol) slowly over 1 h period at −25° C. and resulting solution was stirred for 12 h. Reaction temperature was allowed to warm up to 25° C. The reaction mixture was poured into ice water to produce a yellow precipitation which was subjected to column chromatography (CHCl3, neat) to yield 7.3 g (41 mmol, 79%) of the desired product.
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].OS(O)(=O)=O.[S:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=[CH:11]1>>[N+:1]([C:16]1[CH:17]=[CH:18][C:13]2[N:12]=[CH:11][S:10][C:14]=2[CH:15]=1)([O-:4])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].OS(=O)(=O)O
Name
solution
Quantity
30 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solution
CUSTOM
Type
CUSTOM
Details
Reaction temperature
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
a yellow precipitation which

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(N=CS2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41 mmol
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.